

A Comparative Guide to 1-Deazaadenosine and its Alternatives in Experimental Research

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Compound of Interest		
Compound Name:	1-Deazaadenosine	
Cat. No.:	B084304	Get Quote

For researchers and drug development professionals investigating purine metabolism and signaling, the choice of an adenosine deaminase (ADA) inhibitor is a critical experimental parameter. This guide provides a comparative overview of **1-Deazaadenosine** and its common alternatives, focusing on their performance, underlying mechanisms, and experimental application. While direct comparative data on the reproducibility of experiments using these compounds is limited in publicly available literature, this guide summarizes key quantitative data to aid in the selection of the most suitable inhibitor for your research needs.

Performance Comparison of Adenosine Deaminase Inhibitors

The primary measure of performance for these compounds is their ability to inhibit adenosine deaminase, the enzyme responsible for converting adenosine to inosine. This inhibition leads to an accumulation of adenosine, which then modulates various physiological processes through adenosine receptors. The efficacy of these inhibitors is typically quantified by their inhibition constant (K_i) or their half-maximal inhibitory concentration (IC₅₀).

Table 1: Comparison of Inhibitory Potency (K_i) against Adenosine Deaminase



Compound	Kı Value	Organism/Enzyme Source	Notes
1-Deazaadenosine	0.66 μM[1][2]	Not Specified	A potent ADA inhibitor. [1][2]
0.19 μΜ	(2'-deoxy derivative) [2]	The 2'-deoxy version shows higher potency. [2]	
Erythro-9-(2-hydroxy- 3-nonyl)adenine (EHNA)	1.6 - 7.0 nM[2]	Not Specified	A semi-tight binding inhibitor; significantly more potent than 1-Deazaadenosine.[2]
Pentostatin (Deoxycoformycin)	-	Not Specified	Known to be an extremely potent inhibitor of ADA.[3]
3-Deazaadenosine	-	Not Specified	Considered a poor inhibitor of ADA.[2]
7-Deazaadenosine (Tubercidin)	-	Not Specified	Fully inactive as an ADA inhibitor.[2]

Table 2: In Vitro Anti-cancer Activity (ID50) of 1-Deazaadenosine

Cell Line	ID50 Value	Cancer Type
КВ	0.34 μΜ	Human Oral Squamous Cell Carcinoma
L1210	-	Mouse Leukemia
P388	1.8 μΜ	Mouse Leukemia
HeLa	-	Human Cervical Cancer

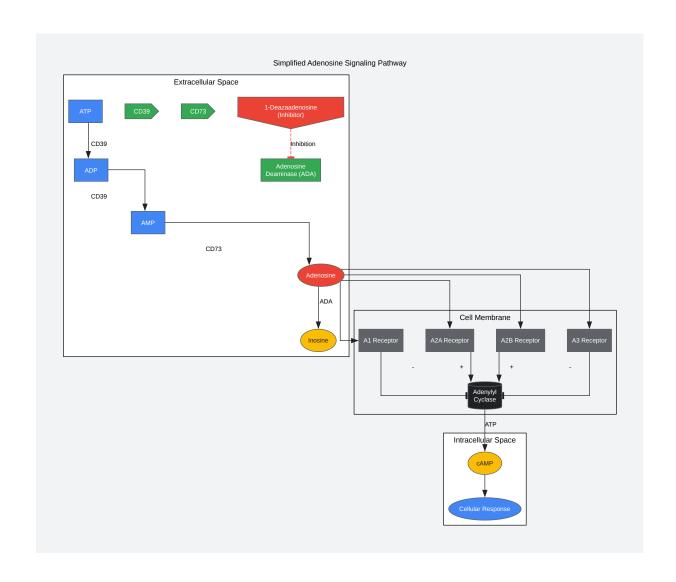
Note: Specific ID_{50} values for L1210 and HeLa cells were mentioned as showing good activity but the exact values were not found in the provided search results.



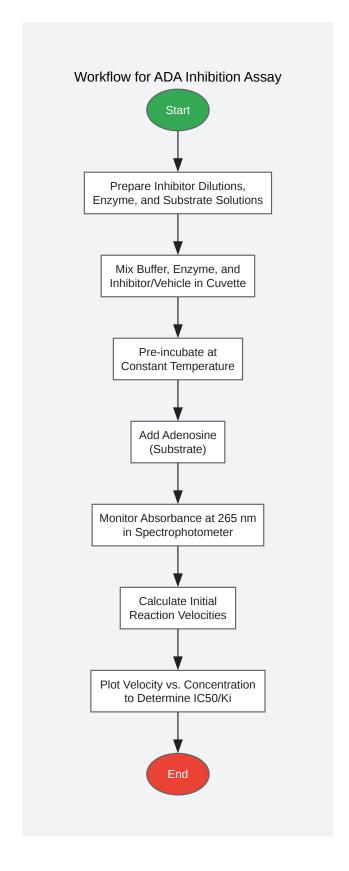
Understanding the Signaling Pathway

The primary mechanism of action for **1-Deazaadenosine** and its alternatives is the inhibition of adenosine deaminase (ADA). This leads to an increase in the concentration of adenosine, which then activates G protein-coupled adenosine receptors (A_1 , A_{2a} , $A_{2\beta}$, and A_3). The activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels, which in turn regulate a wide array of cellular processes.









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